trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride
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Overview
Description
trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride: is a versatile chemical compound with the molecular formula C9H16NO2 and a molecular weight of 170.23 g/mol . It is commonly used in scientific research, particularly in the fields of pharmaceutical development and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohex-3-enecarboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form ethyl cyclohex-3-enecarboxylate.
Amination: The ester is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the 6-position.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride
- Ethyl trans-2-amino-4-cyclohexene-1-carboxylate hydrochloride
Uniqueness
trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds .
Properties
IUPAC Name |
ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-4,7-8H,2,5-6,10H2,1H3;1H/t7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUJGOVKWJWXCR-SCLLHFNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=CC[C@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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